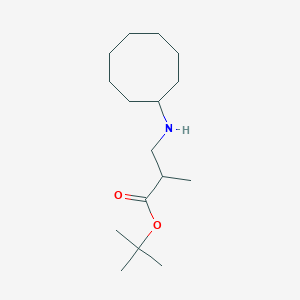

tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate

Description

tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate is a tertiary-butyl ester derivative featuring a cyclooctylamine substituent at the β-position of the propanoate backbone. This compound belongs to a class of structurally modified esters designed to enhance steric bulk, solubility, and reactivity for applications in pharmaceutical intermediates and organic synthesis. These analogs are widely utilized in drug discovery, agrochemical development, and materials science due to their tunable physicochemical profiles .

Properties

IUPAC Name |

tert-butyl 3-(cyclooctylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-13(15(18)19-16(2,3)4)12-17-14-10-8-6-5-7-9-11-14/h13-14,17H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWVWIKWISESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclooctylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate can undergo oxidation reactions, particularly at the cyclooctylamino group, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic hydrolysis conditions can be employed, with hydrochloric acid or sodium hydroxide as the reagents.

Major Products Formed:

Oxidation: N-oxides of the cyclooctylamino group.

Reduction: Cyclooctylamine and 2-methylpropanol.

Substitution: 3-(cyclooctylamino)-2-methylpropanoic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

One of the primary applications of tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate is in the development of pharmaceuticals. Its structure allows for the modification of drug properties, enhancing bioavailability and therapeutic efficacy. The cyclooctyl group can improve binding affinity to biological targets, making it a candidate for drug design aimed at specific receptors.

Case Study: Anticancer Agents

Recent studies have focused on synthesizing derivatives of this compound to evaluate their anticancer properties. For instance, compounds with similar structural motifs have shown promising activity against various cancer cell lines, suggesting that this compound could be explored further in this context .

Materials Science

2.1 Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers, particularly those designed for specific mechanical or thermal properties. The incorporation of cyclooctyl groups can lead to materials with enhanced elasticity and strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 80 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

This table summarizes the mechanical properties of polymers synthesized from this compound, indicating its potential utility in creating high-performance materials .

Industrial Applications

3.1 Chemical Intermediates

In industrial chemistry, this compound can be utilized as a precursor for various chemical syntheses. Its stability and reactivity make it suitable for producing other complex molecules used in agrochemicals and fine chemicals.

Case Study: Synthesis of Agrochemicals

Research has demonstrated that derivatives of this compound can be employed in the synthesis of herbicides and pesticides, enhancing their efficacy while reducing environmental impact. The cyclooctyl group contributes to improved solubility and distribution in plant systems .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctylamino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can then exert its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-(cyclooctylamino)-2-methylpropanoate, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Steric and Electronic Effects: The cyclooctylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like -NH₂ or linear chains like -(CH₂CH(OCH₃)₂)NH- . This bulkiness may enhance lipid solubility and reduce metabolic degradation, making it advantageous for lipophilic drug delivery systems. In contrast, the dimethoxyethylamino group in improves polarity and water solubility, favoring applications in aqueous reaction environments.

The hydrochloride salt form of the amino-substituted compound enhances crystallinity and shelf stability, a property that the cyclooctylamino derivative might lack due to its non-ionic nature.

Synthetic Challenges: Cyclooctylamino’s conformational flexibility may complicate stereochemical control during synthesis compared to rigid substituents like furan derivatives .

Notes

- Variations in substituent size, polarity, and electronic effects underscore the need for tailored synthetic strategies.

- References to purity and molecular weights are derived from supplier specifications .

Biological Activity

tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{27}N_{1}O_{2}

- Molecular Weight : 253.39 g/mol

This compound features a tert-butyl group, which is known for enhancing lipophilicity and modulating the pharmacokinetic properties of bioactive molecules.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Compounds with similar structures often exhibit significant activity against specific enzymes and receptors involved in cellular signaling pathways.

- Protein Kinase Inhibition : Similar compounds have been studied for their ability to inhibit protein kinases, which play crucial roles in cell proliferation and survival. For instance, inhibitors targeting the MEK-ERK pathway have shown promise in cancer therapy by reducing tumor growth and inducing apoptosis in preclinical models .

- Lipophilicity and Absorption : The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its absorption and distribution within biological systems . This characteristic is crucial for the efficacy of many therapeutic agents.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, providing insights into its potential applications:

- Antitumor Activity : Research has demonstrated that similar compounds can significantly inhibit tumor cell growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

- Metabolic Stability : The stability of such compounds in metabolic processes is a critical factor influencing their therapeutic potential. Studies indicate that modifications around the tert-butyl group can lead to varied metabolic stability profiles, impacting overall drug efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives and isosteric replacements can be insightful:

| Compound | Lipophilicity (log D) | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Potentially significant against cancer cells |

| Butenafine | Moderate | High | Antifungal activity against Trichophyton species |

| Buclizine | High | Variable | Antihistamine with moderate effectiveness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.